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Compound of Interest

Compound Name: 3-(2,4-Dimethoxybenzyl)piperidine

Cat. No.: B13532388

Get Quote

Executive Summary & Structural Context[1][2]
In the development of neuroactive pharmacophores, the piperidine ring serves as a ubiquitous

scaffold. The specific regioisomer 3-(2,4-Dimethoxybenzyl)piperidine represents a critical

intermediate, often encountered in the synthesis of acetylcholinesterase inhibitors and other

CNS-active agents. Unlike its 4-substituted counterparts, the 3-substituted isomer introduces a

chiral center at the C3 position, complicating the spectroscopic profile due to the creation of

diastereotopic environments.

This guide provides a definitive breakdown of the spectroscopic signatures (NMR, IR, MS)

required to validate the identity and purity of this molecule. The data presented synthesizes

experimental baselines from analogous 3-benzylpiperidine systems with the specific electronic

substituent effects of the 2,4-dimethoxybenzyl moiety.

Target Molecule Profile[2][3][4][5]
Systematic Name: 3-(2,4-Dimethoxybenzyl)piperidine

Molecular Formula: C
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Molecular Weight: 235.33 g/mol

Key Structural Features:

Piperidine Core: Secondary amine, chair conformation (fluxional at RT).

Linker: Methylene bridge (benzylic).

Aromatic Moiety: 1,2,4-trisubstituted benzene ring (electron-rich).

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][4][6][7][8][9][10]
The NMR profile of this molecule is defined by the interplay between the rigid aromatic system

and the conformationally mobile piperidine ring.

H NMR Characterization (400 MHz, CDCl )
The 2,4-dimethoxy substitution pattern creates a distinct shielding effect on the aromatic

protons, while the C3-chiral center renders the benzylic protons diastereotopic.
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Aromatic
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Ar-H (H-6') 6.95 - 7.05 d 1H

Ortho to

benzyl;

deshielded

relative to H-

3'/H-5'.

Ar-H (H-5') 6.40 - 6.48 dd 1H

Ortho to

OMe(4), Meta

to OMe(2).

Ar-H (H-3') 6.38 - 6.42 d (or s) 1H

Isolated

between two

OMe groups;

most

shielded.

Aliphatic

Region

OMe (x2) 3.78, 3.80 s 6H -
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2 (eq)
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Piperidine H-

6 (ax)
2.45 - 2.55 td 1H Axial.[1]

Benzylic CH 2.40 - 2.55 m 2H -

Diastereotopi

c ABX system

with H-3.

Piperidine H-

3
1.65 - 1.80 m 1H -

Chiral

methine

anchor.

Piperidine H-

4, H-5
1.10 - 1.60 m 4H -

Ring

envelope;

overlapping

multiplets.

NH 1.80 - 2.20 br s 1H -

Exchangeabl

e; shift varies

with conc.

Expert Insight: The "diagnostic doublet" at ~7.0 ppm (H-6') distinguishes the 2,4-substitution

from a 3,4-substitution pattern (which would show a complex multiplet or singlet/doublet mix).

The splitting of the benzylic methylene protons (~2.5 ppm) confirms the 3-substitution on the

piperidine ring; a 4-substituted analog would show a simpler doublet.

C NMR Characterization (100 MHz, CDCl )
Aromatic Carbons:

C-2', C-4' (C-O): 158.0 - 160.0 ppm (Deshielded, quaternary).

C-1' (C-C): 120.0 - 122.0 ppm (Quaternary, ipso).

C-6': 130.0 - 131.0 ppm (CH).
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C-5': 104.0 - 105.0 ppm (CH).[1]

C-3': 98.0 - 99.0 ppm (CH, highly shielded).

Aliphatic Carbons:

OMe: 55.3, 55.4 ppm.

C-2 (Piperidine): 53.0 - 54.0 ppm (Next to N).[1]

C-6 (Piperidine): 46.0 - 47.0 ppm (Next to N).

C-3 (Methine): 36.0 - 38.0 ppm.

Benzylic CH

: 32.0 - 34.0 ppm.

C-4, C-5: 25.0 - 30.0 ppm.

Structural Connectivity Visualization (DOT)
The following diagram illustrates the spin system connectivity required for 2D NMR

(COSY/HMBC) assignment.
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Caption: COSY (solid lines) and key NOE/HMBC (dashed) correlations establishing the 3-

position linkage.

Mass Spectrometry (MS)[1][2][6][8][12][13]
Mass spectrometry is pivotal for confirming the molecular weight and the specific fragmentation

pattern of the dimethoxybenzyl group.

Ionization & Molecular Ion
Technique: ESI (Electrospray Ionization) in Positive Mode is preferred for the secondary

amine.

Molecular Ion:

m/z.

Exact Mass: 235.1572 amu.

Fragmentation Pathway (EI/CID)
Unlike simple amines, the presence of the electron-rich dimethoxybenzyl group stabilizes

specific carbocations.

Benzylic Cleavage (Dominant): The bond between the benzylic carbon and the piperidine C3

is susceptible to cleavage, especially under EI conditions, generating the resonance-

stabilized 2,4-dimethoxybenzyl cation.

m/z151 (Base Peak in many benzyl derivatives).

Piperidine Ring Fragmentation:

m/z84 (Tetrahydropyridinium ion) – Characteristic of the piperidine ring loss.

McLafferty-like Rearrangement: Less common in this specific isomer but may produce minor

ions at m/z 121 depending on the internal energy.

Fragmentation Logic Diagram
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Caption: Primary fragmentation pathways. The m/z 151 ion is diagnostic for the 2,4-

dimethoxybenzyl moiety.

Infrared Spectroscopy (IR)[6]
IR provides a quick "fingerprint" verification of functional groups, particularly useful for

distinguishing the free base from hydrochloride salts.
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Wavenumber (cm

)
Vibration Mode Description

3300 - 3400 N-H Stretch

Weak to medium band (broad

if H-bonded). Absent in tertiary

amine derivatives.

2800 - 3000 C-H Stretch

Mixed sp

(piperidine/methoxy) and sp

(aromatic).

2700 - 2800 "Bohlmann Bands"

C-H stretching anti-periplanar

to N lone pair (specific to cyclic

amines).

1610, 1590 C=C Aromatic
Characteristic "breathing"

modes of the benzene ring.

1260, 1035 C-O-C Stretch

Strong, asymmetric/symmetric

stretching of the methoxy

ethers.

830, 800 C-H Out-of-Plane
Diagnostic for 1,2,4-

trisubstituted benzene rings.

Experimental Protocols for Validation
To ensure high-fidelity data acquisition, the following protocols are recommended.

NMR Sample Preparation
Solvent: CDCl

is standard. However, if signal overlap occurs in the aliphatic region (1.2 - 1.8 ppm), use
Benzene-d

. The aromatic solvent induces shifts that often resolve overlapping piperidine methylene
protons (ASIS effect).
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Concentration: 10-15 mg in 0.6 mL solvent.

Acid Trace Removal: Ensure the sample is free of HCl traces. Protonation of the nitrogen will

shift H-2 and H-6 downfield by ~0.5 ppm and collapse the N-H signal.

Mass Spectrometry Setup
Inlet: Direct Infusion or LC-MS (C18 Column, Water/Acetonitrile + 0.1% Formic Acid).

Note: The 2,4-dimethoxy group is electron-rich and oxidizes easily. Avoid high voltages in

ESI to prevent in-source fragmentation or oxidation artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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